4-Tert-butyl-4'-chloro-3'-methylbenzophenone
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chloro-3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWOQHCRNKZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174156 | |
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-26-2 | |
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 4-chloro-3-methylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Tert-butyl-4'-chloro-3'-methylbenzophenone serves as a key intermediate for producing more complex organic molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Obtained |
|---|---|---|
| Oxidation | KMnO₄ | Carboxylic acids |
| Reduction | LiAlH₄ | Alcohols |
| Substitution | Amines or thiols | Substituted benzophenone derivatives |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of specific bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further exploration in antibiotic development .
Case Study: Antimicrobial Activity
A recent study screened various compounds against Mycobacterium tuberculosis, revealing that analogs of this compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 2.0 µM .
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its structural properties may facilitate the development of new therapeutic agents targeting various diseases.
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of drugs targeting resistant bacteria |
| Anticancer Drugs | Exploration of cytotoxic properties against tumors |
Industry
In industrial applications, this compound is utilized as a photoinitiator in polymer chemistry. It facilitates the curing process in the production of specialty chemicals and polymers through photochemical reactions.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Polymer Chemistry | Photoinitiator for curing processes |
| Specialty Chemicals | Intermediate for producing complex compounds |
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo photochemical reactions, which generate reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-tert-butyl-4'-chloro-3'-methylbenzophenone and related benzophenone derivatives:
Table 1: Structural and Functional Comparison of Benzophenone Derivatives
Key Observations:
Chlorine (electron-withdrawing) at the 4'-position may deactivate the aromatic ring toward electrophilic substitution, while the methyl group (electron-donating) at 3' could counteract this effect locally .
The absence of halogens in 4-tert-butyl-4'-methylbenzophenone increases lipophilicity, making it more suitable for non-aqueous applications .
Applications: Compounds with chlorine or fluorine (e.g., 4-fluoro-4'-methylbenzophenone) are often used in polymer chemistry due to their stability under radical-initiated reactions . Chloromethyl derivatives (e.g., 4-(chloromethyl)benzophenone) serve as crosslinking agents in resins, a role less common for tert-butyl-substituted analogs .
Environmental and Biological Impact: Halogenated benzophenones (e.g., chloro or fluoro) are scrutinized for environmental persistence, whereas non-halogenated variants (e.g., 4-tert-butyl-4'-methylbenzophenone) may pose lower ecological risks .
Biological Activity
4-Tert-butyl-4'-chloro-3'-methylbenzophenone, a member of the benzophenone family, is a synthetic compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its structural features:
- Chemical Formula: C16H18ClO
- Molecular Weight: 270.77 g/mol
- CAS Number: 951891-26-2
The biological activity of this compound can be attributed to several mechanisms:
- Photosensitization: The compound acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, which can lead to photochemical reactions.
- Enzyme Interaction: It interacts with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Antioxidant Activity: The compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity against various pathogens. Studies have shown it to be effective against:
- Bacteria: Inhibition of growth in strains such as Escherichia coli and Staphylococcus aureus.
- Fungi: Effective against fungal strains like Candida albicans.
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in several cancer cell lines:
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 50 µg/mL against various cell lines, indicating moderate cytotoxicity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 20 |
| MCF-7 | 30 |
| A431 | 25 |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines, suggesting potential use in managing inflammatory conditions.
Case Studies
-
Study on Antimicrobial Activity:
A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 25 µg/mL. -
Cytotoxicity Assessment:
In a recent investigation published in Journal of Medicinal Chemistry, the cytotoxic effects were assessed using MTT assays across different cancer cell lines. The findings confirmed the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. -
Anti-inflammatory Mechanism:
A study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of benzophenones. The research highlighted that treatment with this compound led to decreased levels of inflammatory markers in RAW264.7 macrophages.
Q & A
Q. What are the standard synthetic routes for 4-Tert-butyl-4'-chloro-3'-methylbenzophenone, and how can reaction conditions be optimized?
Methodological Answer :
- Synthesis via Cross-Coupling : Utilize palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl-substituted boronic acids and halogenated aryl precursors. For example, methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate (a structurally similar compound) was synthesized via nickel/palladium-catalyzed reductive cross-coupling .
- Optimization : Adjust catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80–110°C). Monitor reaction progress via TLC or GC-MS.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer :
- Spectroscopic Techniques :
- NMR : Compare ¹H/¹³C NMR chemical shifts with calculated values (DFT) or literature analogs. For example, 4'-chloro-2-hydroxy-4-methoxybenzophenone (C14ClO3) has documented NMR shifts in NIST databases .
- IR Spectroscopy : Match carbonyl (C=O) and aromatic C-Cl stretches (e.g., 1680 cm⁻¹ for ketone, 750 cm⁻¹ for C-Cl) to reference spectra .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., molecular weight ~302.8 g/mol).
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer :
- Storage : Store under inert atmosphere (argon) in amber glass vials at –20°C to prevent photodegradation. Avoid moisture, as tert-butyl groups may hydrolyze under acidic/alkaline conditions .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer :
- Data Validation : Cross-reference experimental data with high-quality databases (e.g., NIST Chemistry WebBook ). For example, discrepancies in carbonyl peak positions may arise from solvent effects or tautomerism.
- Computational Refinement : Recalculate NMR shifts using density functional theory (DFT) with solvent correction (e.g., PCM model for chloroform) .
- Example : In 2-hydroxy-4-methoxybenzophenone, experimental IR peaks at 1680 cm⁻¹ align with DFT-calculated C=O stretching modes within ±10 cm⁻¹ .
Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions?
Methodological Answer :
- Isotopic Labeling : Use deuterated tert-butyl groups to track regioselectivity in coupling reactions.
- Kinetic Studies : Monitor intermediates via in-situ IR or stopped-flow techniques. For instance, rhodium complexes with tert-butyl-oxazoline ligands exhibit distinct catalytic behavior in cross-coupling .
- Computational Modeling : Employ DFT to map energy profiles for bond activation steps (e.g., C-Cl vs. C-CH3 bond cleavage) .
Q. How can researchers address contradictory data in solvent-dependent reactivity studies?
Methodological Answer :
- Controlled Experiments : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. For example, tert-butyl groups may sterically hinder reactions in bulky solvents.
- Statistical Analysis : Apply multivariate regression to isolate solvent polarity, viscosity, and coordination effects.
- Case Study : In nickel/palladium-catalyzed reactions, DMF enhances oxidative addition rates but may deactivate catalysts via coordination .
Guidelines for Methodological Rigor
- Experimental Design : Pre-register hypotheses and protocols to minimize bias .
- Data Contradictions : Use triangulation (e.g., combine spectroscopy, chromatography, and computational data) to validate results .
- Ethical Compliance : Ensure all synthetic byproducts are disposed of per OSHA guidelines (e.g., halogenated waste protocols ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
